

An In-depth Technical Guide to the Fundamental Properties of 1,3-Dimethyluracil

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Compound of Interest

Compound Name: 1,3-Dimethyluracil

Cat. No.: B184088

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Abstract

1,3-Dimethyluracil, a methylated derivative of uracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core fundamental properties of **1,3-Dimethyluracil**, including its physicochemical characteristics, spectral data, synthesis, and biological activities. Detailed experimental protocols and visual workflows are presented to facilitate its application in research and development.

Chemical and Physical Properties

1,3-Dimethyluracil is a white to off-white crystalline powder.^[1] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[1]
Molecular Weight	140.14 g/mol	[1][2]
Appearance	White to off-white powder/crystal	[1][3]
Melting Point	119-122 °C	[3][4][5]
Boiling Point	208.4 ± 23.0 °C at 760 mmHg	[4]
Density	1.2 ± 0.1 g/cm ³	[4]
Water Solubility	Almost transparent	[3]
LogP	-0.54	[2]
pKa (Strongest Basic)	-4.9	[6][7]

Table 2: Spectroscopic Data

Spectroscopy	Key Features	Reference(s)
¹ H NMR (600 MHz, H ₂ O, pH 7.0)	δ (ppm): 7.59, 7.58 (d, 1H, H-6), 5.87, 5.85 (d, 1H, H-5), 3.40 (s, 3H, N-CH ₃), 3.28 (s, 3H, N-CH ₃)	[2]
¹³ C NMR	Data for various methylated uracils available, specific shifts for 1,3-Dimethyluracil require direct consultation of cited literature.	[8][9]
Infrared (IR)	Characteristic peaks for C=O, C=C, and C-N bonds are expected. Specific spectra available in cited databases.	[10]
Mass Spectrometry (GC-MS)	Molecular Ion (M ⁺): 140	[2]
Mass Spectrometry (MS-MS)	Major Fragments (m/z): 42.03, 56.05, 58.03	[2]

Synthesis and Purification

1,3-Dimethyluracil can be synthesized through the methylation of uracil. A general experimental protocol is provided below.

Synthesis of 1,3-Dimethyluracil

A common method for the synthesis of **1,3-Dimethyluracil** involves the methylation of uracil. [11]

Materials:

- Uracil
- Dimethyl sulfate
- Sodium hydroxide

- Anhydrous potassium carbonate
- Acetone
- Ethanol

Procedure:

- Dissolve uracil in an aqueous solution of sodium hydroxide.
- Add dimethyl sulfate dropwise to the solution while stirring vigorously. The temperature should be maintained during the addition.
- After the addition is complete, continue stirring for several hours at room temperature.
- Alternatively, uracil can be refluxed with dimethyl sulfate in the presence of anhydrous potassium carbonate in a solvent like acetone.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture.
- The crude product can be isolated by filtration or extraction.

Purification

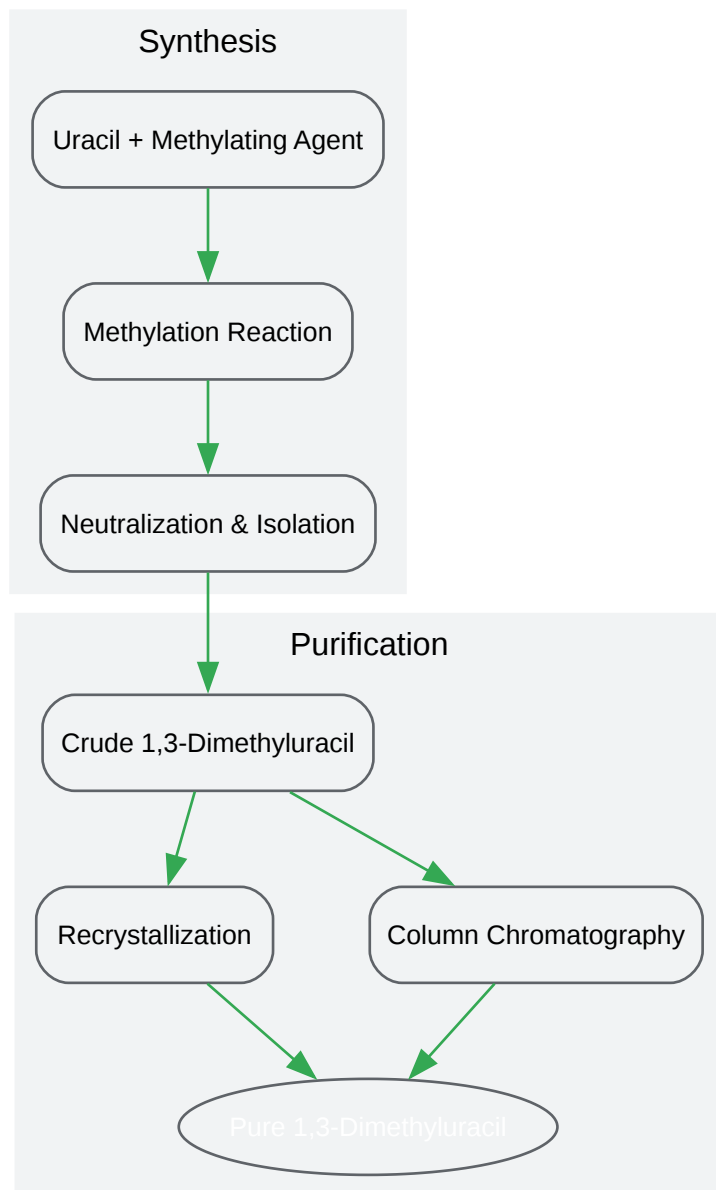
The crude **1,3-Dimethyluracil** can be purified by recrystallization or column chromatography.

- Dissolve the crude product in a minimal amount of hot ethanol.[\[11\]](#)
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
- Dry the purified crystals under vacuum.[\[12\]](#)

- Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Dissolve the crude product in a minimal amount of the eluent.
- Load the sample onto the column.
- Elute the column with the chosen solvent system.
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent to obtain purified **1,3-Dimethyluracil**.
[\[12\]](#)

Diagram: Synthesis and Purification Workflow

Workflow for Synthesis and Purification of 1,3-Dimethyluracil



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Caption: A generalized workflow for the synthesis and purification of **1,3-Dimethyluracil**.

Biological Activity

1,3-Dimethyluracil has been identified as an inhibitor of human carbonic anhydrase (hCA) I and II.[4] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.

Table 3: Inhibitory Activity of 1,3-Dimethyluracil

Target	K _i (μM)	Reference(s)
Human Carbonic Anhydrase I (hCA I)	316.2	[4]
Human Carbonic Anhydrase II (hCA II)	166.4	[4]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of **1,3-Dimethyluracil** against carbonic anhydrase can be determined using a colorimetric assay.

This protocol is a generalized procedure based on commercially available kits.[13][14][15]

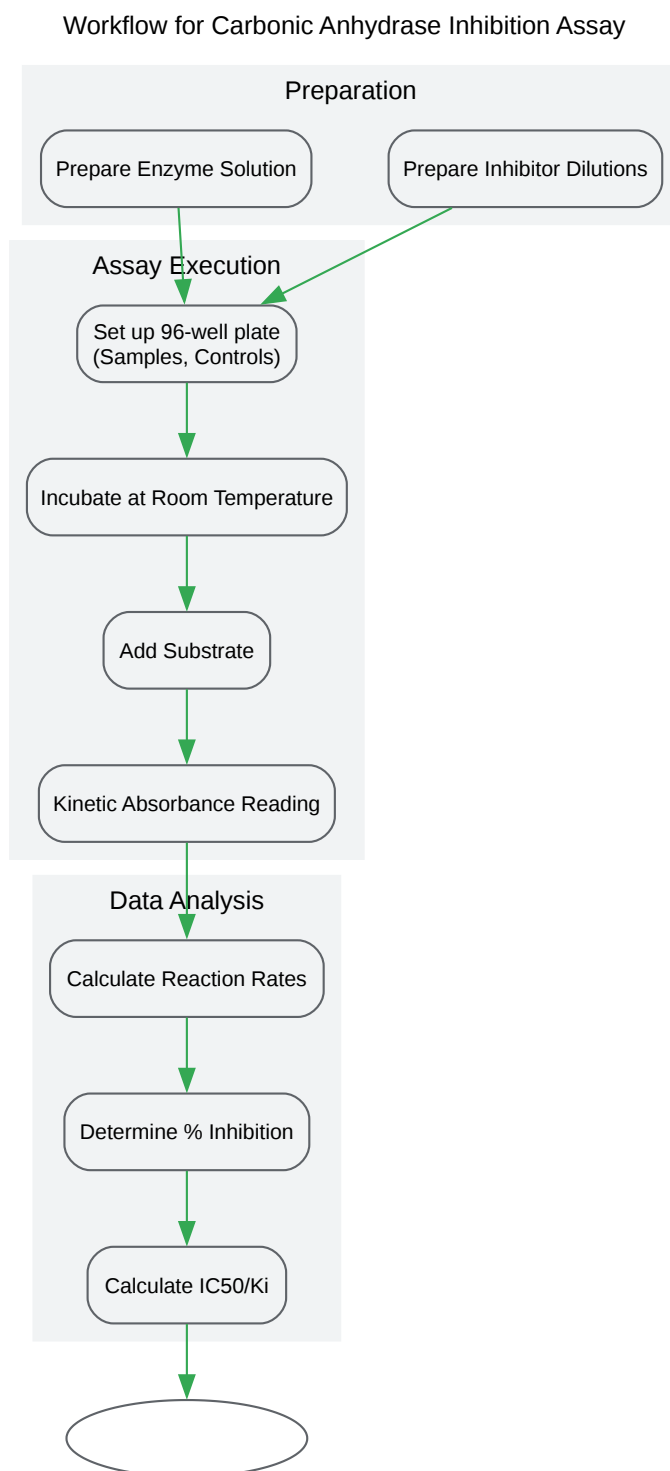
Materials:

- Purified human carbonic anhydrase (I or II)
- CA Assay Buffer
- **1,3-Dimethyluracil** (test inhibitor)
- Known CA inhibitor (e.g., Acetazolamide) as a positive control
- CA Substrate (e.g., p-nitrophenyl acetate)
- 96-well microplate
- Microplate reader

Procedure:

- Enzyme Preparation: Prepare a working solution of the carbonic anhydrase enzyme in CA Assay Buffer.
- Inhibitor Preparation: Prepare a series of dilutions of **1,3-Dimethyluracil** in the assay buffer.
- Assay Setup:
 - Sample Wells: Add the CA enzyme solution and different concentrations of the **1,3-Dimethyluracil** solution.
 - Enzyme Control Wells: Add the CA enzyme solution and assay buffer (without inhibitor).
 - Inhibitor Control Wells: Add the CA enzyme solution and a known CA inhibitor.
 - Solvent Control Wells: Add the CA enzyme solution and the solvent used to dissolve the test compound.
 - Background Control Wells: Add the assay buffer and the test inhibitor solution (without the enzyme).
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
- Reaction Initiation: Add the CA substrate to all wells to start the enzymatic reaction.
- Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.
- Data Analysis:
 - Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
 - Determine the percentage of inhibition for each concentration of **1,3-Dimethyluracil** relative to the enzyme control.
 - Plot the percentage of inhibition against the inhibitor concentration to determine the IC_{50} value. The K_i can be subsequently calculated from the IC_{50} value using the Cheng-Prusoff equation.

Diagram: Carbonic Anhydrase Inhibition Assay Workflow



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Caption: A schematic workflow for determining the inhibitory activity of **1,3-Dimethyluracil** against carbonic anhydrase.

Reactivity and Applications

1,3-Dimethyluracil is a stable compound that can undergo various chemical transformations, making it a valuable building block in organic synthesis. The pyrimidine ring can be functionalized at different positions to create a diverse range of derivatives.

Ultraviolet irradiation of aqueous **1,3-Dimethyluracil** can lead to the hydration of the 5,6-double bond.^{[5][11]} It is also a key starting material in the synthesis of other pharmaceutically important compounds, such as theophylline and its derivatives.

Conclusion

This technical guide has summarized the fundamental properties of **1,3-Dimethyluracil**, providing a solid foundation for its use in research and development. The detailed physicochemical data, spectroscopic information, and experimental protocols for its synthesis, purification, and biological evaluation are intended to be a valuable resource for scientists working in medicinal chemistry, pharmacology, and drug discovery. The established inhibitory activity against carbonic anhydrases suggests a potential therapeutic relevance that warrants further investigation.

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